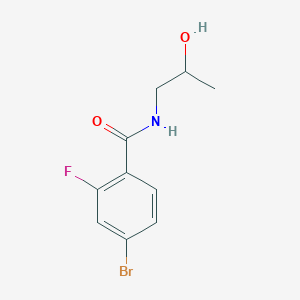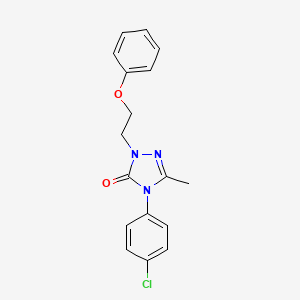
4-(4-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.78. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chlorophenols in Aquatic Environments
Chlorophenols are a group of chemicals that have been studied for their occurrence, fate, and behavior in aquatic environments. They are mainly used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Despite being considered emerging contaminants, chlorophenols are always present at low concentration levels in effluents of wastewater treatment plants. They are biodegradable but ubiquitous in surface water and sediments due to the consumption of paraben-based products and continuous introduction into the environment. The presence of chlorophenols can lead to the formation of chlorinated by-products, which are more stable and persistent than the parent species and may require further studies to improve knowledge regarding their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicity and Environmental Impact of Chlorinated Compounds
Chlorinated compounds, such as triclosan (TCS), are synthetic, broad-spectrum antibacterial agents incorporated in a wide variety of household and personal care products. The partial elimination of these compounds in sewage treatment plants leads to their common presence in the environment. They can accumulate in fatty tissues and have been found in fish and human samples. TCS is known to be biodegradable, photo-unstable, and reactive towards chlorine and ozone. However, it can transform into potentially more toxic and persistent compounds, raising concerns about the risk of TCS-resistant bacteria and the selection of resistant strains (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Applications and Environmental Concerns of Chlorophenols
The occurrence and toxicity of antimicrobial triclosan and its by-products in the environment have been extensively reviewed. Triclosan, a chlorophenol derivative, has been detected in various environmental compartments, including sewage treatment plants, natural waters, and sediments. Its environmental presence is concerning due to its potential toxic effects on aquatic organisms, including cytotoxic, genotoxic, and endocrine disruptor effects. The excessive use of triclosan is suspected to increase the risk of emergence of triclosan-resistant bacteria (Bedoux et al., 2012).
特性
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-13-19-20(11-12-23-16-5-3-2-4-6-16)17(22)21(13)15-9-7-14(18)8-10-15/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAZLTYOWNNDLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2885822.png)
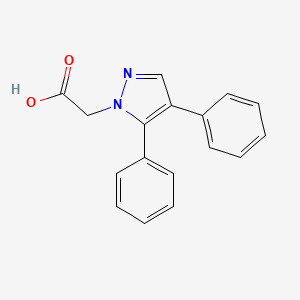
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2885824.png)

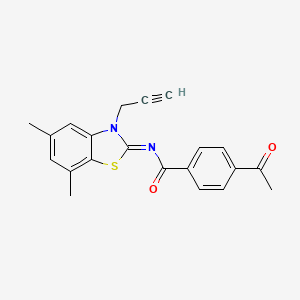
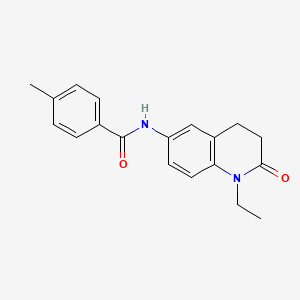
![3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane]](/img/structure/B2885832.png)

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2885835.png)

![2-[(4-Bromophenyl)methylamino]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2885838.png)
![1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2885840.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide](/img/structure/B2885843.png)
